molecular formula C8H4F6O5S2 B091897 2,4-Bis[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-81-0

2,4-Bis[(trifluoromethyl)sulfonyl]phenol

Cat. No.: B091897
CAS No.: 15183-81-0
M. Wt: 358.2 g/mol
InChI Key: YLVSVWPYINMRPI-UHFFFAOYSA-N
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Description

2,4-Bis[(trifluoromethyl)sulfonyl]phenol is a chemical compound with the molecular formula C8H4F6O5S2 and a molecular weight of 358.235 g/mol . This compound is characterized by the presence of two trifluoromethylsulfonyl groups attached to a phenol ring, making it a highly fluorinated and sulfonated aromatic compound. It is primarily used in research settings and has various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol typically involves the introduction of trifluoromethylsulfonyl groups to a phenol ring. One common method involves the reaction of phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 2 and 4 positions of the phenol ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis[(trifluoromethyl)sulfonyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethylsulfonyl groups .

Scientific Research Applications

2,4-Bis[(trifluoromethyl)sulfonyl]phenol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol involves its ability to interact with various molecular targets through its highly electronegative trifluoromethylsulfonyl groups. These groups can form strong interactions with electron-rich sites in biological molecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique chemical structure suggests it could modulate enzyme activity or disrupt protein-protein interactions .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis[(trifluoromethyl)sulfonyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high fluorine content and strong electron-withdrawing effects .

Properties

IUPAC Name

2,4-bis(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSVWPYINMRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496810
Record name 2,4-Bis(trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15183-81-0
Record name 2,4-Bis(trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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